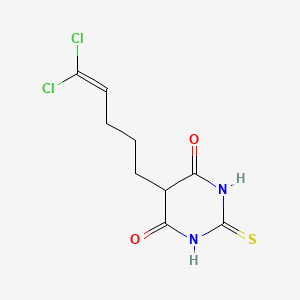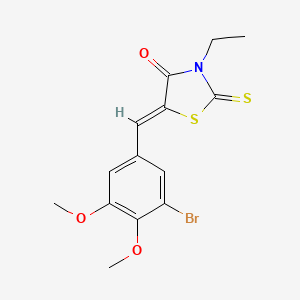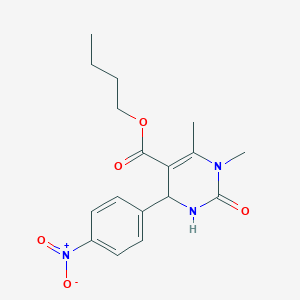
5-(5,5-dichloro-4-penten-1-yl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-dichloro-4-penten-1-yl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DCP-LA and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of DCP-LA is not fully understood, but it is believed to involve the modulation of various signaling pathways. DCP-LA has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
DCP-LA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. It has also been found to decrease the levels of reactive oxygen species and nitric oxide. Additionally, DCP-LA has been shown to improve mitochondrial function and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-LA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, DCP-LA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of DCP-LA. One direction is to further investigate its neuroprotective effects and potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Another direction is to study its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to explore its anti-cancer effects and potential applications in cancer therapy.
Métodos De Síntesis
DCP-LA can be synthesized through a multistep process starting from 2,4-dichlorophenylacetic acid. The synthesis involves the use of reagents such as thionyl chloride, triethylamine, and potassium carbonate. The final step involves the reaction of the intermediate compound with pent-4-en-1-ol under basic conditions to yield DCP-LA.
Aplicaciones Científicas De Investigación
DCP-LA has been studied for its potential applications in various fields such as neuroprotection, anti-inflammatory, and anti-cancer. Studies have shown that DCP-LA has neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DCP-LA has been found to have anti-cancer effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-(5,5-dichloropent-4-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2S/c10-6(11)4-2-1-3-5-7(14)12-9(16)13-8(5)15/h4-5H,1-3H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIDDWXPYAYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=C(Cl)Cl)CC1C(=O)NC(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)

![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)

![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)
![N-ethyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5055835.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5055846.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5055848.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-methyl-2-furyl)methyl]amino}-3-pyrrolidinol](/img/structure/B5055866.png)
![2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5055879.png)
